MDM2/p53 Inhibitor Peptides: Crystallographic Comparison of Binding Pocket Fit
In the Novartis 8-mer p53 peptide analogue, incorporation of 6-chlorotryptophane (Cl-Trp) at the obligate tryptophan position produces the most potent inhibitor of the p53–MDM2 interaction reported to date [1]. The crystal structure (PDB 2GV2, 1.8 Å resolution) reveals that the chlorine atom at the 6-position is readily accommodated by the MDM2 hydrophobic pocket with minimal structural perturbation compared to the isomorphous structure of a highly related peptide (M06) lacking the 6-chloro substituent [1][2]. In a separate stapled-peptide series (M011), substitution of the obligate tryptophan with L-6-chlorotryptophan yielded the highest affinity within the series, with a crystal structure bound to Mdm2 solved at 1.66 Å resolution [3]. The 5-chloro isomer does not achieve the same affinity enhancement because the chlorine orientation relative to the indole plane differs, altering the fit within the hydrophobic cleft [1].
| Evidence Dimension | Binding affinity enhancement and structural accommodation in MDM2 hydrophobic pocket |
|---|---|
| Target Compound Data | Novartis peptide (containing 6-Cl-Trp): most potent p53-MDM2 inhibitor reported; crystal structure at 1.8 Å shows chlorine accommodated without structural perturbation. M011 stapled peptide with L-6-chlorotryptophan: highest affinity in series; crystal structure at 1.66 Å resolution. |
| Comparator Or Baseline | Peptide M06 lacking the 6-chloro group: isomorphous structure but reduced affinity. Unsubstituted L-tryptophan in same peptide scaffold: lower potency. |
| Quantified Difference | Qualitative: 6-Cl-Trp provides 'highest affinity' in both the Novartis linear peptide and M011 stapled peptide series; structural accommodation of chlorine atom demonstrated crystallographically. Quantitative Kd/IC50 values for free 6-Cl-Trp vs. Trp are not directly comparable because the residue is incorporated into peptides; the differentiation is at the peptide level. |
| Conditions | X-ray crystallography: MDM2 (residues 6–125) co-crystallized with peptides; PDB 2GV2 (1.8 Å) and M011 structure (1.66 Å). |
Why This Matters
Procurement of L-N-Boc-6-chlorotryptophan is essential for building MDM2-targeted peptide inhibitors; substitution with Boc-Trp-OH (unsubstituted) or Boc-5-chloro-L-tryptophan will yield peptides with inferior MDM2 binding, as demonstrated by direct crystallographic and affinity evidence.
- [1] Sakurai K, Schubert C, Kahne D. Crystallographic Analysis of an 8-mer p53 Peptide Analogue Complexed with MDM2. J Am Chem Soc. 2006;128(34):11000-11001. doi:10.1021/ja063102j. PMID: 16925398. View Source
- [2] RCSB PDB. 2GV2: MDM2 in complex with an 8-mer p53 peptide analogue. Deposited 2006-05-02. doi:10.2210/pdb2GV2/pdb. View Source
- [3] Chee SMQ, Wongsantichon J, Siau J, Thean D, Ferrer F, Robinson RC, Lane DP, Brown CJ, Ghadessy FJ. Structure-activity studies of Mdm2/Mdm4-binding stapled peptides comprising non-natural amino acids. PLoS ONE. 2017;12(12):e0189379. doi:10.1371/journal.pone.0189379. View Source
